molecular formula C28H36O2Si B14259753 (5R)-1-{[tert-Butyl(diphenyl)silyl]oxy}dodeca-3,6-diyn-5-ol CAS No. 342902-95-8

(5R)-1-{[tert-Butyl(diphenyl)silyl]oxy}dodeca-3,6-diyn-5-ol

Cat. No.: B14259753
CAS No.: 342902-95-8
M. Wt: 432.7 g/mol
InChI Key: FIUCLEGIMKGGSW-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5R)-1-{[tert-Butyl(diphenyl)silyl]oxy}dodeca-3,6-diyn-5-ol is a complex organic compound characterized by its unique structure, which includes a silyl ether group and a diynol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-1-{[tert-Butyl(diphenyl)silyl]oxy}dodeca-3,6-diyn-5-ol typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of a hydroxyl group with a tert-butyl(diphenyl)silyl (TBDPS) group, followed by the formation of the diynol moiety through a series of coupling reactions. The reaction conditions often require the use of palladium catalysts and specific ligands to ensure high yield and selectivity.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5R)-1-{[tert-Butyl(diphenyl)silyl]oxy}dodeca-3,6-diyn-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The alkyne groups can be reduced to alkenes or alkanes.

    Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Fluoride sources like TBAF (Tetrabutylammonium fluoride) can be used to remove the silyl protecting group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the alkyne groups would yield alkenes or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (5R)-1-{[tert-Butyl(diphenyl)silyl]oxy}dodeca-3,6-diyn-5-ol is used as a building block for the synthesis of more complex molecules

Biology

The compound’s potential biological applications are still under investigation. Its structural features suggest it could be used in the design of bioactive molecules or as a probe in biochemical studies.

Medicine

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (5R)-1-{[tert-Butyl(diphenyl)silyl]oxy}dodeca-3,6-diyn-5-ol exerts its effects depends on the specific application. In chemical reactions, the silyl ether group can act as a protecting group, while the diynol moiety can participate in various coupling reactions. The molecular targets and pathways involved are specific to the reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

    (5R)-1-{[tert-Butyldimethylsilyl]oxy}dodeca-3,6-diyn-5-ol: Similar structure but with different silyl protecting group.

    (5R)-1-{[tert-Butyl(dimethyl)silyl]oxy}dodeca-3,6-diyn-5-ol: Another variant with a different silyl group.

Uniqueness

The uniqueness of (5R)-1-{[tert-Butyl(diphenyl)silyl]oxy}dodeca-3,6-diyn-5-ol lies in its specific silyl ether group, which provides distinct steric and electronic properties. This makes it particularly useful in selective reactions where other silyl groups might not be as effective.

Properties

CAS No.

342902-95-8

Molecular Formula

C28H36O2Si

Molecular Weight

432.7 g/mol

IUPAC Name

(5R)-1-[tert-butyl(diphenyl)silyl]oxydodeca-3,6-diyn-5-ol

InChI

InChI=1S/C28H36O2Si/c1-5-6-7-8-11-18-25(29)19-16-17-24-30-31(28(2,3)4,26-20-12-9-13-21-26)27-22-14-10-15-23-27/h9-10,12-15,20-23,25,29H,5-8,17,24H2,1-4H3/t25-/m1/s1

InChI Key

FIUCLEGIMKGGSW-RUZDIDTESA-N

Isomeric SMILES

CCCCCC#C[C@H](C#CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O

Canonical SMILES

CCCCCC#CC(C#CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.